3'-Chloro-2,2,2,4'-tetrafluoroacetophenone
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Overview
Description
3’-Chloro-2,2,2,4’-tetrafluoroacetophenone is a chemical compound with the molecular formula C8H3ClF4O . It is a clear yellow oil and is commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals . This chemical has applications in various industries, including the production of dyes, pigments, and specialty chemicals .
Molecular Structure Analysis
The molecular weight of 3’-Chloro-2,2,2,4’-tetrafluoroacetophenone is 226.55 g/mol . The InChI code is 1S/C8H3ClF4O/c9-5-3-4(1-2-6(5)10)7(14)8(11,12)13/h1-3H . The canonical SMILES is C1=CC(=C(C=C1C(=O)C(F)(F)F)Cl)F .Physical And Chemical Properties Analysis
3’-Chloro-2,2,2,4’-tetrafluoroacetophenone has a molecular weight of 226.55 g/mol . It is a clear yellow oil . The topological polar surface area is 17.1 Ų . The compound has a complexity of 228 .Scientific Research Applications
Synthesis and Characterization of Fluorinated Polymers
A study demonstrated the synthesis of a novel fluorinated diamine monomer from trifluoroacetophenone, which was used to create amorphous and semicrystalline polyimides. These polyimides exhibited high glass transition and melting temperatures, comparable to those of '6F'-based systems, and showed excellent solvent resistance due to their semicrystalline nature, confirmed by wide-angle X-ray scattering analysis (Brink et al., 1994).
Photophysics and Photoreactivity in Solvents
Research on 3-hydroxyflavone in various solvents revealed that solvent polarity and hydrogen bonding capabilities significantly affect its photophysical and photochemical properties. The study provided insights into solute-solvent interactions, which are crucial for understanding the behavior of similar compounds in different environments (Protti & Mezzetti, 2015).
Reactions with Hydroxylamine
A novel approach involved reacting 3-(polyfluoroacyl)chromones with hydroxylamine, leading to the formation of 3-cyano-2-(polyfluoroalkyl)chromones through nucleophilic 1,4-addition, pyrone ring opening, and cyclization. This method presents a new pathway for synthesizing chromone derivatives with potential applications in various fields (Sosnovskikh et al., 2006).
Metal Complex Interactions
An investigation into the interactions between hexahydride−osmium complexes and aromatic ketones, including fluorinated acetophenones, revealed selective C−H and C−F activations. This study highlights the potential of using such metal complexes in catalytic processes, offering a deeper understanding of metal-organic interactions and their applications in synthesis (Barrio et al., 2001).
Proton Transfer Reactions
The study of flavonol derivatives, including 4'-chloro,3-hydroxyflavone, in various solvents and aqueous micelle solutions provided valuable data on excited state intra-molecular proton transfer processes. Understanding these processes is essential for designing fluorescence-based sensors and studying the photophysics of bio-relevant molecules (Ghosh et al., 2014).
Future Directions
3’-Chloro-2,2,2,4’-tetrafluoroacetophenone has been attracting a lot of attention in the scientific community due to its unique properties and potential applications. It is commonly used as an intermediate in the synthesis of pharmaceuticals and agrochemicals , suggesting that it may have a wide range of future applications in these and potentially other industries.
properties
IUPAC Name |
1-(3-chloro-4-fluorophenyl)-2,2,2-trifluoroethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O/c9-5-3-4(1-2-6(5)10)7(14)8(11,12)13/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJLIJGFYSXFKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(F)(F)F)Cl)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10374067 |
Source
|
Record name | 3'-Chloro-2,2,2,4'-tetrafluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-2,2,2,4'-tetrafluoroacetophenone | |
CAS RN |
845823-05-4 |
Source
|
Record name | 3'-Chloro-2,2,2,4'-tetrafluoroacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10374067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 845823-05-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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